molecular formula C15H23N5O3 B072361 Phe-arg CAS No. 1238-09-1

Phe-arg

Cat. No.: B072361
CAS No.: 1238-09-1
M. Wt: 321.37 g/mol
InChI Key: OZILORBBPKKGRI-RYUDHWBXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanine-arginine typically involves the coupling of phenylalanine and arginine through peptide bond formation. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Carboxyl Group: The carboxyl group of phenylalanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated phenylalanine is then coupled with the amino group of arginine in the presence of a coupling reagent such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.

Industrial Production Methods

Industrial production of phenylalanine-arginine may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases to catalyze the formation of peptide bonds under mild conditions, offering a more environmentally friendly and cost-effective approach.

Chemical Reactions Analysis

Types of Reactions

Phenylalanine-arginine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine moiety can be oxidized to form phenylpyruvic acid.

    Reduction: Reduction reactions can modify the arginine side chain, potentially converting the guanidino group to an amino group.

    Substitution: The amino groups in both phenylalanine and arginine can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Phenylpyruvic acid, urea derivatives.

    Reduction: Amino derivatives of arginine.

    Substitution: Alkylated or acylated phenylalanine-arginine derivatives.

Scientific Research Applications

Phenylalanine-arginine has diverse applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation mechanisms.

    Biology: Serves as a substrate for studying enzyme kinetics, particularly proteases and peptidases.

    Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: Utilized in the production of bioactive peptides and as a building block for more complex peptide-based materials.

Mechanism of Action

The mechanism by which phenylalanine-arginine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can:

    Enzyme Inhibition: Act as a competitive inhibitor for enzymes that recognize phenylalanine or arginine residues.

    Signal Transduction: Participate in signaling pathways by interacting with receptors or other proteins.

    Cell Penetration: Facilitate the transport of molecules across cell membranes due to its amphipathic nature.

Comparison with Similar Compounds

Phenylalanine-arginine can be compared with other dipeptides such as:

    Phenylalanine-lysine: Similar in structure but with lysine instead of arginine, affecting its charge and reactivity.

    Tyrosine-arginine: Contains tyrosine, which has a hydroxyl group, altering its chemical properties and biological activity.

    Leucine-arginine: Leucine is a non-polar amino acid, making this dipeptide more hydrophobic compared to phenylalanine-arginine.

Phenylalanine-arginine is unique due to the presence of both an aromatic ring and a guanidino group, providing a balance of hydrophobic and hydrophilic properties that influence its behavior in various environments.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZILORBBPKKGRI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924605
Record name N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1238-09-1
Record name L-Phenylalanyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001238091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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